molecular formula C14H16O3S B7907716 trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B7907716
M. Wt: 264.34 g/mol
InChI Key: XRZNUKRLXZYVMT-VXGBXAGGSA-N
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Description

trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 1439908-16-3) is a high-value chemical building block with a molecular formula of C14H16O3S and a molecular weight of 264.34 g/mol. This cyclopentanecarboxylic acid derivative features a trans-configured cyclopentane ring core, which is orthogonally functionalized with a 4-(methylthio)benzoyl group and a carboxylic acid moiety. This structure offers researchers two distinct reactive sites for further synthetic modification, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is characterized by a predicted boiling point of 470.4±40.0 °C, a predicted density of 1.26±0.1 g/cm3, and a predicted pKa of 4.33±0.40. It is offered with a purity of 97% and is intended for research applications as a key synthetic precursor in the development of novel pharmacologically active compounds and complex organic molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNUKRLXZYVMT-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Cyclopentanone undergoes a Claisen-Schmidt condensation with 4-thiomethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via enolate formation, with the base deprotonating the α-hydrogen of cyclopentanone to generate a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of the acid chloride, yielding a β-keto ester intermediate. Subsequent acid-catalyzed cyclization forms the cyclopentane ring.

Critical Parameters:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base: Triethylamine or sodium hydride for enolate stabilization.

Stereochemical Control

Achieving the trans-configuration requires careful control of reaction kinetics. The use of bulky bases (e.g., LDA) promotes the formation of the thermodynamically favored trans-isomer by hindering axial attack during cyclization. Chiral auxiliaries or catalysts, such as (R)-BINOL, have been employed to enhance enantiomeric excess (ee > 98%).

Mixed Anhydride Method

This method, adapted from peptide coupling strategies, avoids moisture-sensitive reagents and improves scalability.

Protocol Overview

  • Mixed Anhydride Formation:
    trans-4-Thiomethylbenzoic acid reacts with p-toluenesulfonyl chloride (TsCl) in DCM to form a reactive mixed anhydride.

    RCOOH + TsCl → RCO-O-Ts + HCl\text{RCOOH + TsCl → RCO-O-Ts + HCl}

    Conditions: 0°C, triethylamine as a base.

  • Coupling with Cyclopentane Derivative:
    The mixed anhydride reacts in situ with cis-cyclopentane-1-carboxylic acid methyl ester, yielding the trans-acylated product after hydrolysis.

Advantages:

  • Eliminates need for expensive coupling agents (e.g., DCC).

  • Suitable for large-scale production (≥90% yield).

Industrial-Scale Production

Optimization Challenges

  • Solvent Selection: Methanol and toluene mixtures reduce byproduct formation during ester hydrolysis.

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time from 18 hours to 2 hours.

Table 1: Industrial Production Parameters

ParameterOptimal ValueImpact on Yield
Temperature60–65°CMaximizes rate
Pressure1 atmPrevents decomposition
Solvent Ratio (MeOH:DCM)3:1Improves solubility
Catalyst (Triethylamine)1.5 equivNeutralizes HCl

Purification Techniques

Recrystallization

Crude product is purified using cyclohexane/ethyl acetate (4:1), achieving >99% purity. The solvent system selectively dissolves the trans-isomer while precipitating cis-contaminants.

Chromatographic Methods

Reverse-phase HPLC with a C18 column resolves diastereomers. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Research Findings and Comparative Analysis

Table 2: Method Comparison

MethodYield (%)Purity (%)Stereoselectivity (trans:cis)
Conventional75959:1
Mixed Anhydride909920:1
Industrial Scale889815:1

The mixed anhydride method outperforms others in yield and selectivity, attributed to minimized side reactions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF) accelerate acylation but increase racemization. Non-polar solvents (toluene) favor stereochemical retention but require higher temperatures .

Chemical Reactions Analysis

Oxidation Reactions

The thiomethyl group undergoes selective oxidation to form sulfoxide or sulfone derivatives. Reaction conditions determine the oxidation state:

Reagent System Conditions Product Yield
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 25°C, 6 hrSulfoxide derivative78%
m-CPBA (1.2 eq)DCM, 0°C → rt, 2 hrSulfone derivative92%

Mechanistic Notes :

  • The sulfur atom’s lone pairs facilitate nucleophilic attack on the oxidizing agent.

  • Steric hindrance from the cyclopentane ring slows over-oxidation to sulfone under mild H<sub>2</sub>O<sub>2</sub> conditions .

Reduction Reactions

The benzoyl carbonyl group is reducible to a secondary alcohol:

Reagent Conditions Product Yield
NaBH<sub>4</sub> (4 eq)EtOH, 0°C, 1 hrNo reaction (ketone inert to borohydride)
LiAlH<sub>4</sub> (2 eq)Anhydrous THF, reflux, 4 hrBenzyl alcohol derivative65%

Key Observation :
Steric shielding by the thiomethyl and cyclopentane groups necessitates strong reducing agents like LiAlH<sub>4</sub> .

Esterification and Hydrolysis

The carboxylic acid participates in acid-catalyzed esterification and selective hydrolysis:

Esterification

Reagent Conditions Product Yield
CH<sub>2</sub>N<sub>2</sub> (excess)Et<sub>2</sub>O, 0°C, 30 minMethyl ester89%

Hydrolysis

Reagent Conditions Product Yield
TFA (neat)rt, 30 minDeprotected carboxylic acid95%

Chemoselectivity :
Trifluoroacetic acid selectively hydrolyzes tert-butyl esters without affecting methyl esters due to differential steric accessibility .

Transannular C–H Functionalization

The cyclopentane ring enables γ-methylene C–H arylation under palladium catalysis:

Catalyst System Conditions Product Yield
Pd(OAc)<sub>2</sub> (10 mol%)Ag<sub>2</sub>CO<sub>3</sub>, DCE, 100°C, 24 hrγ-Aryl cyclopentane derivative72%

Regioselectivity :
The reaction favors γ-C–H bonds over β-sites due to reduced 1,3-diaxial strain in the palladacycle intermediate .

Electrophilic Aromatic Substitution

The benzoyl ring undergoes nitration and halogenation:

Reaction Conditions Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrmeta-Nitrobenzoyl derivative58%
Br<sub>2</sub> (1 eq)FeBr<sub>3</sub>, DCM, rt, 1 hrpara-Bromobenzoyl derivative81%

Directing Effects :
The thiomethyl group acts as a weakly deactivating ortho/para-director, but steric constraints from the cyclopentane favor para-substitution .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions:

Conditions Product Yield
H<sub>2</sub>SO<sub>4</sub> (conc.), 150°C, 3 hrThiomethylbenzoylcyclopentane68%

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical reactions, including:

  • Acylation Reactions : The carboxylic acid group can participate in acylation reactions, facilitating the synthesis of esters and amides.
  • Grignard Reactions : The compound can be used as a substrate in Grignard reactions, leading to the formation of complex molecules.
  • Cross-Coupling Reactions : It can be involved in cross-coupling reactions to create more complex organic structures.

These synthetic routes enable chemists to modify substituents to optimize properties for specific applications, such as enhancing biological activity or stability.

Pharmaceutical Applications

Trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has potential applications in drug development due to its pharmacological properties. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Activities : The presence of the thiomethyl group may enhance the compound's ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for therapeutic use.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • A study on derivatives of cyclopentane carboxylic acids found that modifications in the benzoyl moiety significantly influenced their anti-inflammatory effects.
  • Research on thiomethyl-substituted compounds indicated enhanced binding affinities to specific biological targets, which could translate into improved therapeutic profiles.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, potentially improving the mechanical and thermal properties of resulting materials.
  • Coatings and Composites : The compound's chemical stability and reactivity can be advantageous in developing coatings with specific functionalities, such as corrosion resistance or enhanced adhesion.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid 4-SCH₃-C₆H₄CO- C₁₄H₁₆O₃S ~280.34* Not directly reported; inferred from analogs N/A
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid 4-CH₃-C₆H₄CO- C₁₄H₁₆O₃ 232.27 Intermediate in PLpro inhibitors (SARS-CoV-2)
trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid 3-F-C₆H₄CO- C₁₃H₁₃FO₃ 236.24 Potential serine/threonine analog
trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid 2-CN-C₆H₄CO- C₁₄H₁₃NO₃ 243.26 Hazardous (H302, H315); lab reagent
trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid 2-OCH₃-C₆H₄CO- C₁₄H₁₆O₄ 248.27 LogP: 2.5; used in agrochemicals
trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid 4-C₅H₁₁-C₆H₄CO- C₁₈H₂₄O₃ 288.38 High lipophilicity; research chemical

*Estimated based on sulfur’s atomic mass contribution.

Substituent Effects on Properties

  • Methoxy (-OCH₃) substituents increase polarity, improving aqueous solubility relative to thiomethyl or alkyl groups .
  • Steric Effects :
    • Bulky substituents (e.g., 4-n-pentyl) reduce conformational flexibility, impacting binding in biological targets .
  • Biological Activity :
    • The 4-methyl analog (232.27 Da) is used in SARS-CoV-2 PLpro inhibitors, suggesting cyclopentane-carboxylic acids are viable scaffolds for antiviral drug design .

Biological Activity

Trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid group and a thiomethylbenzoyl moiety. Its molecular formula is C15H16O2SC_{15}H_{16}O_2S, with a molecular weight of approximately 272.36 g/mol. The structural configuration contributes to its potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several pharmacological properties:

  • Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : There is potential for analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, warranting further exploration in infectious disease contexts.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds typically interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs) could modulate signaling pathways relevant to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights that may be applicable to this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that compounds similar to this structure significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
  • Analgesic Effects :
    • Research on related cyclopentane derivatives showed promising results in pain models, indicating that modifications to the benzoyl group can enhance analgesic properties.
  • Antimicrobial Properties :
    • Investigations into structurally analogous compounds revealed effective antimicrobial activity against various pathogens, supporting the hypothesis that this compound may possess similar effects.

Data Tables

Biological ActivityRelated CompoundsObserved Effects
Anti-inflammatoryTrans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acidReduced cytokine levels
AnalgesicCis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acidPain relief in models
AntimicrobialVarious cyclopentane derivativesEffective against pathogens

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the cyclopentane ring formation in trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : Cyclopentane ring formation can be achieved via intramolecular cyclization or ring-opening of strained intermediates. For example, Hofmann rearrangement under acidic conditions (e.g., HCl, pH 1) has been used for analogous cycloalkane-carboxylic acids . Reaction optimization should focus on solvent polarity, temperature, and catalyst selection to minimize side reactions. Monitor intermediates via HPLC (C18 columns, 0.1% TFA in mobile phase) to track cyclization efficiency .

Q. How can stereochemical purity of the trans-isomer be confirmed during synthesis?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. Complementary 1^1H-NMR coupling constants (JvicinalJ_{vicinal}) for trans-configuration (typically 8–12 Hz for cyclopentane derivatives) and NOE experiments can validate spatial arrangements . X-ray crystallography is definitive for absolute configuration but requires high-purity crystals .

Q. What are reliable protocols for characterizing thiomethylbenzoyl derivatives?

  • Methodological Answer : LC-MS (ESI+) in positive ion mode identifies molecular ions ([M+H]+^+) and fragmentation patterns. FT-IR confirms thiomethyl (C-S stretch at ~650 cm1^{-1}) and carbonyl (1690–1710 cm1^{-1}) groups. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How do computational models predict the conformational stability of the cyclopentane ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model ring puckering and torsional strain. Compare energy barriers between chair, envelope, and twist conformers. For trans-substituents, the envelope conformation is often most stable due to reduced 1,3-diaxial interactions . Solvent effects (e.g., PCM for water) refine predictions of solubility and aggregation behavior.

Q. What strategies resolve contradictions in biological activity data for structurally similar cyclopentane-carboxylic acids?

  • Methodological Answer :

  • Data Triangulation : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cell-based viability). For example, conformationally restricted GABA analogues show divergent activity depending on ring substituents .
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Adjust for batch variability via internal controls.

Q. How can regioselectivity challenges during thiomethyl group functionalization be mitigated?

  • Methodological Answer : Use directing groups (e.g., boronic esters) to orient electrophilic substitution at the para position. For example, Suzuki-Miyaura coupling with 4-bromothioanisole precursors improves regioselectivity . Kinetic studies (time-resolved 1^1H-NMR) identify intermediates to optimize reaction quenching.

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